1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline and quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinoline and quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .
Molecular Structure Analysis
The molecular structure of these compounds often consists of a chlorophenyl ring, phenyl ring, and the quinazoline ring . The bond distances and bond angles are in good agreement with the standard values .
Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Physical and Chemical Properties Analysis
The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .
Scientific Research Applications
Optical and Photovoltaic Properties
The study of quinoline derivatives, including compounds structurally related to 1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has revealed significant optical and photovoltaic properties. These compounds demonstrate potential in the fabrication of organic–inorganic photodiodes and thin films, highlighting their applicability in photovoltaic devices. The optical properties of these compounds, such as their absorption parameters and electron transition types, have been thoroughly investigated. Additionally, their ability to form thin films through thermal deposition suggests their utility in electronic and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoxaline derivatives, related to the core structure of this compound, have been identified as effective corrosion inhibitors for mild steel in acidic media. This application is vital in extending the life and maintaining the integrity of metal structures and components in industrial environments. The corrosion inhibition efficacy of these compounds has been demonstrated through various electrochemical and surface analysis techniques, showcasing their potential as protective agents in corrosive environments (Saraswat & Yadav, 2020).
Luminescent and Electroluminescent Applications
The structural analogs of this compound have been explored for their luminescent properties, offering potential applications in electroluminescent devices. These materials' ability to emit light in various parts of the visible spectrum makes them candidates for use in organic light-emitting diodes (OLEDs) and other display technologies. Their emission properties can be tuned by modifying the chemical structure, providing a versatile platform for developing new luminescent materials (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).
Molecular Reporters and Sensing
Certain derivatives of pyrazoloquinoline, sharing the core structure with this compound, have been investigated as molecular reporters. These compounds can undergo electron transfer and charge transfer processes, making them suitable for sensing applications. Their spectral properties allow for the signaling of chemical analytes, highlighting their potential as functional dyes in analytical chemistry and sensor technology (Rurack & Bricks, 2001).
Mechanism of Action
Target of Action
Similar quinoline derivatives have been reported to inhibit vegfr-2, a key endothelial receptor tyrosine kinase (rtk) that plays a major role in pathological angiogenesis .
Mode of Action
It can be inferred from related studies that quinoline derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . In the case of VEGFR-2, this would disrupt the angiogenic signaling cascade, potentially offering a new approach for cancer therapy .
Biochemical Pathways
Given the potential target of vegfr-2, it can be inferred that the compound may affect pathways related to angiogenesis, cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Pharmacokinetics
Similar quinoline derivatives have been reported to exhibit favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration .
Result of Action
Related quinoline derivatives have been reported to exhibit antitumor activity via cell cycle arrest at the g1 phase and apoptosis-inducing activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
Given the significant biological activities of quinoline and quinazoline derivatives, there is an escalating need for the development of novel antibiotics to treat resistant bacteria stain . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine are also being explored .
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVAONDDVHLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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